molecular formula C8H10ClN3O B15069767 1-(2-Chloroethyl)-1-pyridin-3-ylurea

1-(2-Chloroethyl)-1-pyridin-3-ylurea

Cat. No.: B15069767
M. Wt: 199.64 g/mol
InChI Key: RPIMKPCVGCFMQR-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-1-pyridin-3-ylurea is an organic compound that features a pyridine ring substituted with a urea moiety and a chloroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloroethyl)-1-pyridin-3-ylurea typically involves the reaction of pyridin-3-ylamine with 2-chloroethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Pyridin-3-ylamine+2-chloroethyl isocyanateThis compound\text{Pyridin-3-ylamine} + \text{2-chloroethyl isocyanate} \rightarrow \text{this compound} Pyridin-3-ylamine+2-chloroethyl isocyanate→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common solvents used in the synthesis include dichloromethane and acetonitrile.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloroethyl)-1-pyridin-3-ylurea can undergo various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: Reduction can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted ureas.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

Scientific Research Applications

1-(2-Chloroethyl)-1-pyridin-3-ylurea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)-1-pyridin-3-ylurea involves its interaction with molecular targets such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzyme activity or disruption of cellular processes. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea: Known for its use in chemotherapy.

    1-(2-Chloroethyl)-3-methyl-1-nitrosourea: Another chemotherapeutic agent with similar alkylating properties.

Uniqueness

1-(2-Chloroethyl)-1-pyridin-3-ylurea is unique due to the presence of the pyridine ring, which can enhance its binding affinity to biological targets compared to other similar compounds. This structural feature may contribute to its potential as a therapeutic agent with specific biological activities.

Properties

Molecular Formula

C8H10ClN3O

Molecular Weight

199.64 g/mol

IUPAC Name

1-(2-chloroethyl)-1-pyridin-3-ylurea

InChI

InChI=1S/C8H10ClN3O/c9-3-5-12(8(10)13)7-2-1-4-11-6-7/h1-2,4,6H,3,5H2,(H2,10,13)

InChI Key

RPIMKPCVGCFMQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)N(CCCl)C(=O)N

Origin of Product

United States

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